3,5-Difluoro-4-(2-methoxyethoxy)aniline
Overview
Description
3,5-Difluoro-4-(2-methoxyethoxy)aniline (DMFMA) is an organic compound with a molecular formula of C9H12F2NO2. It is used in conjunction with thermal energy .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-(2-methoxyethoxy)aniline contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 2 ethers (aliphatic), and 1 sulfoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available , but specific data for 3,5-Difluoro-4-(2-methoxyethoxy)aniline is not provided in the retrieved data.Scientific Research Applications
New Synthesis Methods:
- An original and efficient synthesis of 3,3-difluoro-2-oxindole derivatives via copper/B2pin2-catalyzed difluoroacetylation of aniline through C-H activation followed by intramolecular amidation has been developed, providing a more streamlined process compared to previous methods (Ke & Song, 2017).
Characterization and Reactivity Studies:
- The reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to the synthesis of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been studied along with its reactions with aniline, providing valuable insights into its reactivity and potential applications (Pimenova et al., 2003).
Material Science and Polymer Chemistry:
- Innovative polymer materials based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) have been electrochemically synthesized and characterized, demonstrating their potential in enhancing the energy conversion efficiency of dye-sensitized solar cells (Shahhosseini et al., 2016).
- Novel donor–acceptor systems employing Nitrotriphenylamine Unit as the Acceptor and Different Thiophene Derivatives as the Donor have been synthesized and characterized, showing promising properties for electrochromic applications in the NIR region (Li et al., 2017).
Advanced Synthesis and Electrochemistry:
- A variety of substituted anilines were selectively oxidized using hydrogen peroxide and selenium dioxide as a catalyst, exploring new pathways for aniline oxidation and providing insights into their reaction mechanisms (Gebhardt et al., 2008).
- The influence of anions on the formation and electroactivity of poly-2,5-dimethoxyaniline was studied, revealing unique features and effects on the polymer's degradation, offering valuable information for the development of advanced polymeric materials (Palys et al., 2000).
Safety And Hazards
While specific safety and hazard data for 3,5-Difluoro-4-(2-methoxyethoxy)aniline is not available, similar compounds require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
3,5-difluoro-4-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDNNPZWGKHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(2-methoxyethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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